(4-Fluorophenyl)trimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

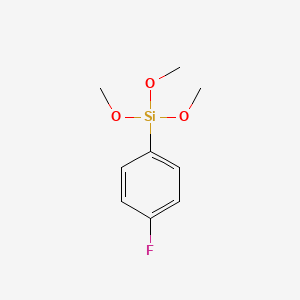

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKWHKGWYCDOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469251 | |

| Record name | (4-Fluorophenyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53883-61-7 | |

| Record name | (4-Fluorophenyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (4-Fluorophenyl)trimethoxysilane

The following technical guide provides an in-depth analysis of (4-Fluorophenyl)trimethoxysilane, structured for researchers and drug development professionals.

CAS Number: 53883-61-7 Molecular Formula: C₉H₁₃FO₃Si Molecular Weight: 216.28 g/mol [1][2]

Executive Summary

This compound is an organosilane coupling agent characterized by a fluorinated aromatic ring bonded to a hydrolyzable trimethoxysilyl group. It serves as a critical building block in two primary domains: materials science , where it imparts hydrophobicity and chemical resistance to inorganic surfaces via self-assembled monolayers (SAMs), and organic synthesis , specifically as a transmetallation reagent in Palladium-catalyzed Hiyama cross-coupling reactions. This guide details its physicochemical properties, synthesis protocols, mechanistic pathways, and applications in drug development and surface engineering.

Physicochemical Profile

| Property | Specification |

| CAS Number | 53883-61-7 |

| IUPAC Name | This compound |

| Appearance | Colorless to pale yellow liquid |

| Purity Grade | Typically ≥ 95% (GC) |

| Solubility | Soluble in organic solvents (THF, DCM, Toluene); Hydrolyzes in water |

| Sensitivity | Moisture sensitive (Store under inert atmosphere) |

| Refractive Index | ~1.46 (Estimated based on structural analogs) |

| Density | ~1.1 g/mL (Estimated) |

Synthesis & Preparation

The synthesis of this compound is primarily achieved via a Grignard reaction, ensuring the selective attachment of the fluorophenyl moiety to the silicon center without over-alkylation.

Validated Synthesis Protocol

Reference: Adapted from organosilicon synthesis methodologies [1].

Reagents:

-

1-Bromo-4-fluorobenzene[3]

-

Magnesium turnings (activated)

-

Tetramethyl orthosilicate (Si(OMe)₄) - Used in excess to prevent di-substitution

-

Anhydrous Diethyl Ether (Et₂O) or THF

Step-by-Step Methodology:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.7 equiv) with iodine crystals. Add 1-Bromo-4-fluorobenzene (1.0 equiv) dropwise in anhydrous Et₂O to maintain a gentle reflux. Stir for 1 hour post-addition to ensure complete formation of (4-Fluorophenyl)magnesium bromide.

-

Silylation: Cool the Grignard reagent to room temperature. In a separate vessel, cool a solution of Si(OMe)₄ (3.0 equiv) in Et₂O to -5 °C.

-

Addition: Slowly cannulate the Grignard reagent into the silane solution over 45 minutes. Critical: Low temperature and excess silane prevent the formation of bis(4-fluorophenyl)dimethoxysilane.

-

Work-up: Warm to room temperature and stir overnight. Quench with inert filtration (to remove Mg salts) rather than aqueous workup to prevent premature hydrolysis. Remove solvent in vacuo.[3]

-

Purification: Distill the crude residue under reduced pressure to obtain the pure product as a colorless liquid.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis workflow via Grignard reagent, highlighting critical temperature control points.

Mechanistic Functionality

Understanding the hydrolysis and condensation kinetics is vital for both surface modification and cross-coupling applications.

Hydrolysis & Condensation Mechanism

When used for surface modification, the methoxy groups (-OCH₃) act as leaving groups.

-

Hydrolysis: In the presence of moisture and a catalyst (acid or base), methoxy groups convert to silanols (-Si-OH).

-

Condensation: Silanol groups react with hydroxyls on the substrate surface (e.g., Silica-OH) or with neighboring silanols to form a stable siloxane (Si-O-Si) network.

Causality in Application: The 4-fluorophenyl group does not participate in this reaction; it remains pendant, orienting away from the surface to provide the "fluorine effect" (hydrophobicity and π-π stacking potential).

Mechanistic Pathway Diagram

Figure 2: Hydrolysis-Condensation pathway for surface grafting. The fluorophenyl moiety remains intact.

Applications in Research & Drug Development

Palladium-Catalyzed Hiyama Cross-Coupling

This compound is a valuable organometallic reagent. Unlike boronic acids (Suzuki coupling), organosilanes are non-toxic and stable.

-

Reaction: It couples with aryl halides or pseudohalides to form biaryl structures.

-

Utility: Used to synthesize fluorinated biaryl scaffolds common in pharmaceutical agents (e.g., enzyme inhibitors). The fluorine atom improves metabolic stability and lipophilicity of the final drug candidate [2].

-

Example: Synthesis of aryl dithiocarbamates via Copper-promoted coupling [3].

Surface Engineering & Chromatography

-

Stationary Phases: Used to functionalize silica gel for HPLC columns. The "Fluoro-Phenyl" phase offers unique selectivity for separating polar compounds and positional isomers (e.g., nitroaromatics) via π-π interactions and dipole-dipole moments, distinct from standard C18 phases.

-

Microfluidics: Coating glass channels to prevent protein adsorption and control wetting properties.

Experimental Protocol: Surface Silanization

This protocol creates a hydrophobic, fluorinated monolayer on a glass or silica substrate.

Materials:

-

Anhydrous Toluene

-

Glass/Silica substrates (Cleaned with Piranha solution)

-

Oven (110 °C)

Procedure:

-

Activation: Clean substrates thoroughly to expose surface hydroxyl (-OH) groups. Dry at 110 °C for 1 hour.

-

Solution Prep: Prepare a 2% (v/v) solution of the silane in anhydrous Toluene. Optional: Add 1% Triethylamine as a catalyst.

-

Deposition: Immerse the substrate in the solution for 12–24 hours at room temperature under an inert atmosphere (N₂).

-

Why: Long deposition times allow for the formation of an ordered Self-Assembled Monolayer (SAM).

-

-

Washing: Remove substrate and rinse sequentially with Toluene, Ethanol, and DCM to remove physisorbed silanes.

-

Curing: Bake the substrate at 110 °C for 1 hour.

-

Why: Heat drives the condensation reaction, converting hydrogen bonds into covalent Si-O-Si bonds, ensuring coating durability.

-

Safety & Handling

-

Hazard Identification: Causes skin irritation and serious eye irritation.

-

Storage: Store in a tightly closed container under an inert atmosphere (Nitrogen or Argon). Moisture sensitive; hydrolysis releases Methanol (toxic/flammable).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

References

-

Stoneley, A. (2018). Development of Metal-Free Reductive Processes Using Silanes and Brønsted Acid Activation. University of Nottingham ePrints. Link

-

BenchChem. (4-Chlorophenyl)trimethoxysilane Synthesis and Analogous Reactions. Link

-

Frontiers in Chemistry. (2022).[5][6][7] Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents. Link

-

Lead Sciences. This compound Product Data. Link

Sources

- 1. 001chemical.com [001chemical.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. xinnuo1.lookchem.com [xinnuo1.lookchem.com]

- 5. Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]

- 7. (4-Chlorophenyl)trimethoxysilane | 35692-30-9 | Benchchem [benchchem.com]

- 8. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 9. This compound [myskinrecipes.com]

Technical Guide: (4-Fluorophenyl)trimethoxysilane Molecular Structure & Applications

The following technical guide details the molecular architecture, synthesis, and application of (4-Fluorophenyl)trimethoxysilane , a critical organosilane building block in medicinal chemistry and advanced materials science.

Executive Summary

This compound (CAS: 53883-61-7) is an aryl-substituted organosilane characterized by a fluorinated aromatic ring coupled to a hydrolyzable trimethoxysilyl group.[1] It serves a dual function in high-value chemical workflows:

-

Medicinal Chemistry: As a stable, non-toxic surrogate for organometallic reagents in Hiyama cross-coupling reactions , facilitating the synthesis of fluorinated biaryl pharmacophores common in kinase inhibitors and metabolic probes.

-

Materials Science: As a surface modifier that introduces bio-inert, hydrophobic fluorophenyl moieties onto silica and metal oxide surfaces, critical for reducing non-specific protein adsorption in diagnostic devices.

Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule consists of a central silicon atom tetrahedrally coordinated to three methoxy (-OCH₃) groups and one 4-fluorophenyl group.[2]

-

Electronic Effect: The fluorine atom at the para position is highly electronegative (Pauling scale: 3.98), exerting a strong inductive electron-withdrawing effect (-I) on the phenyl ring. This deactivates the ring towards electrophilic aromatic substitution but activates the C-Si bond for transmetallation in cross-coupling cycles.

-

Steric Environment: The trimethoxysilyl group is relatively compact compared to triethoxy analogs, leading to faster hydrolysis kinetics. The planar phenyl ring provides a rigid spacer, orienting the fluorine atom away from the substrate surface during self-assembled monolayer (SAM) formation.

Physiochemical Data Table

| Property | Value | Notes |

| IUPAC Name | Trimethoxy(4-fluorophenyl)silane | |

| CAS Number | 53883-61-7 | |

| Molecular Formula | C₉H₁₃FO₃Si | |

| Molecular Weight | 216.28 g/mol | |

| Physical State | Colorless Liquid | Hygroscopic; store under inert gas (N₂/Ar). |

| Boiling Point | ~210–215 °C (est.) | Analogous to Phenyltrimethoxysilane (211°C). |

| Solubility | Soluble in THF, DCM, Toluene | Reacts/Hydrolyzes in water and alcohols. |

| Density | ~1.1 g/mL (est.) |

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis predominantly utilizes a Grignard reagent approach. This method is preferred for its high yield and ability to introduce the fluorinated aryl group selectively.

Synthetic Pathway (Grignard Route)

The synthesis involves the nucleophilic attack of 4-fluorophenylmagnesium bromide on tetramethyl orthosilicate (TMOS).

Reaction Equation:

Detailed Experimental Protocol

-

Reagents: 1-Bromo-4-fluorobenzene (1.0 equiv), Magnesium turnings (1.1 equiv), Tetramethyl orthosilicate (TMOS, 3.0 equiv), Anhydrous THF/Ether.

-

Procedure:

-

Activation: Activate Mg turnings with iodine crystals in anhydrous ether under Argon.

-

Grignard Formation: Add 1-Bromo-4-fluorobenzene dropwise to maintain a gentle reflux. Stir for 1-2 hours until Mg is consumed.

-

Silylation: Cool the Grignard solution to 0°C. Add it dropwise to a solution of excess TMOS (to prevent double substitution).

-

Work-up: Allow to warm to room temperature and stir overnight. Filter off magnesium salts under inert atmosphere.

-

Purification: Remove solvent and excess TMOS via fractional distillation under reduced pressure.

-

Reactivity Profile

Hydrolysis and Condensation (Sol-Gel Chemistry)

Like all alkoxysilanes, this compound undergoes hydrolysis in the presence of water to form silanols, which then condense to form siloxane (Si-O-Si) networks. The fluorine substituent makes the silane more hydrophobic, slightly retarding the initial wetting and hydrolysis compared to non-fluorinated analogs.

Mechanism Visualization (DOT):

Figure 1: Step-wise hydrolysis and condensation pathway leading to surface functionalization.

Hiyama Cross-Coupling (Drug Development)

In medicinal chemistry, this silane acts as a transmetallation partner. Unlike boronic acids (Suzuki coupling), organosilanes are stable, non-toxic, and compatible with many functional groups. The activation requires a fluoride source (e.g., TBAF) to form a pentacoordinate silicate intermediate.

Mechanism Visualization (DOT):

Figure 2: Catalytic cycle of the Hiyama cross-coupling utilizing this compound.

Applications in Drug Development & Bio-Interfaces

Synthesis of Fluorinated Scaffolds

The 4-fluorophenyl moiety is a "privileged structure" in drug design. It improves metabolic stability by blocking cytochrome P450 oxidation sites (specifically at the para position) and enhances lipophilicity for better membrane permeability.

-

Use Case: Synthesis of kinase inhibitors where the 4-fluorophenyl group fits into hydrophobic pockets.

-

Advantage: The silane reagent avoids the toxicity associated with organostannanes (Stille coupling) and the instability of some boronic acids.

Surface Passivation of Medical Devices

In "Lab-on-a-Chip" and diagnostic devices, silica surfaces must be modified to prevent the non-specific binding of proteins.

-

Mechanism: The trimethoxysilane anchors to the glass/silica substrate.

-

Function: The exposed 4-fluorophenyl group creates a hydrophobic, chemically inert interface that repels aqueous protein solutions, reducing background noise in assays.

Experimental Protocols

Protocol A: Surface Functionalization of Silica Nanoparticles

Objective: Grafting this compound onto SiO₂ nanoparticles.

-

Dispersion: Disperse 1.0 g of silica nanoparticles in 50 mL of Toluene using an ultrasonic bath (30 min).

-

Addition: Add 0.5 mL of This compound (approx. 2.3 mmol) to the suspension.

-

Catalysis: Add 50 µL of n-butylamine (catalyst).

-

Reaction: Reflux the mixture at 110°C for 24 hours under nitrogen atmosphere.

-

Washing: Centrifuge particles (10,000 rpm, 15 min). Wash 3x with Toluene and 2x with Ethanol to remove unreacted silane.

-

Curing: Dry in a vacuum oven at 80°C for 4 hours to drive condensation.

Protocol B: Hiyama Coupling for Biaryl Synthesis

Objective: Synthesis of 4-fluoro-4'-methoxybiphenyl.

-

Charge: In a Schlenk tube, combine 4-bromoanisole (1.0 mmol), This compound (1.2 mmol), and Pd(OAc)₂ (5 mol%).

-

Activation: Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 2.0 equiv).

-

Solvent: Add anhydrous THF (5 mL).

-

Conditions: Stir at 60°C for 12 hours.

-

Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

References

-

PubChem. Trimethoxysilane Compound Summary. National Library of Medicine. Available at: [Link]

-

Gelest, Inc. Hydrolysis and Condensation of Silanes. Gelest Technical Brochures. Available at: [Link]

-

Manoso, A. S., et al. (2004).[3] Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates.[3] Journal of Organic Chemistry, 69(24), 8305-8314. Available at: [Link]

-

Hao, S., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes.[4][5] Frontiers in Chemistry. Available at: [Link]

-

ChemSrc. this compound CAS 53883-61-7 Data.[1][6][7][8] Available at: [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates [organic-chemistry.org]

- 4. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]

- 5. Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 53883-61-7,(4-Fluorophenyl)trimethoxysilane_CoreSyn [coresyn.com]

- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 8. 001chemical.com [001chemical.com]

Technical Guide: Synthesis of (4-Fluorophenyl)trimethoxysilane

CAS: 1892-72-4 | Formula: C₉H₁₃FO₃Si | MW: 216.28 g/mol

Executive Summary

(4-Fluorophenyl)trimethoxysilane is a critical organosilane intermediate used in the development of advanced sol-gel materials, surface modification of inorganic substrates (glass, silica, metal oxides), and as a building block in medicinal chemistry for introducing bio-isosteres. Its unique structure combines a lipophilic, metabolically stable fluorophenyl group with a hydrolyzable trimethoxysilyl anchor.

This guide provides a comprehensive technical workflow for its synthesis. While industrial production often utilizes direct processes, this document focuses on high-purity laboratory synthesis suitable for drug development and materials science applications.[1] We present two primary routes:

-

The Grignard Route (Route A): The "Gold Standard" for scalability and cost-efficiency.

-

Transition Metal Catalysis (Route B): A mild, palladium-catalyzed alternative for sensitive substrates.

Strategic Synthesis Architecture

The choice of synthesis route depends on the available equipment and the sensitivity of other functional groups present in the substrate (if applying this methodology to more complex derivatives).

| Feature | Route A: Grignard Reagent | Route B: Pd-Catalyzed Silylation |

| Precursors | 4-Bromo-fluorobenzene + Mg + TMOS | 4-Bromo-fluorobenzene + Trimethoxysilane |

| Conditions | Exothermic, Anhydrous, Low Temp | Mild Heat (80-100°C), Inert Atmosphere |

| Yield Potential | High (70-85%) | Moderate to High (60-80%) |

| Key Challenge | Controlling mono-substitution (prevention of Ar₂Si(OMe)₂) | Catalyst cost and ligand selection |

| Scalability | Excellent (Kilogram scale) | Good (Gram scale) |

Deep Dive: Route A (The Grignard Protocol)

Principle: Nucleophilic substitution of tetramethoxysilane (TMOS) by 4-fluorophenylmagnesium bromide.

Critical Control Point: Inverse Addition

A common failure mode in this synthesis is the formation of the di-substituted byproduct, bis(4-fluorophenyl)dimethoxysilane.

-

Standard Addition: Adding TMOS to the Grignard reagent creates a local excess of Grignard, favoring double substitution.

-

Inverse Addition (REQUIRED): The Grignard reagent must be added dropwise to a large excess of TMOS. This ensures the silane is always in excess relative to the nucleophile, favoring the mono-substituted product.

Experimental Protocol

Reagents:

-

4-Bromo-fluorobenzene (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Tetramethoxysilane (TMOS) (3.0 - 4.0 eq)

-

Anhydrous THF (Solvent)

-

Iodine (catalytic crystal for activation)

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar under Argon flow. Add Mg turnings and a crystal of iodine.

-

Grignard Formation:

-

Dissolve 4-bromo-fluorobenzene in anhydrous THF.

-

Add 10% of this solution to the Mg to initiate the reaction (look for turbidity/exotherm).

-

Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

Reflux: Heat at 65°C for 1 hour to ensure complete consumption of Mg.

-

-

The Coupling (Inverse Addition):

-

In a separate dry flask, place the excess TMOS (3-4 equivalents) in THF. Cool to 0°C.

-

Transfer the prepared Grignard reagent to an addition funnel (using a cannula to avoid air exposure).

-

Add the Grignard solution slowly to the TMOS over 2 hours, maintaining the temperature < 5°C.

-

-

Workup:

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Remove solvent and excess TMOS via rotary evaporation (recover TMOS for reuse).

-

Precipitate Mg salts by adding dry hexane/pentane (the product is soluble, salts are not). Filter under inert atmosphere (Schlenk frit).

-

-

Purification:

-

Fractional distillation under reduced pressure is required to isolate the pure product from trace oligomers.

-

Process Visualization (Grignard)

Figure 1: Workflow for the Grignard-mediated synthesis of this compound emphasizing the critical inverse addition step.

Alternative Route: Pd-Catalyzed Silylation

Principle: Palladium-catalyzed cross-coupling of aryl halides with hydrosilanes (Mizoroki-Heck type mechanism). This route avoids the use of highly reactive organomagnesium species.[2]

Reagents:

-

Trimethoxysilane (HSi(OMe)₃)

-

Catalyst: Pd(OAc)₂ (1-3 mol%) + Ligand (e.g., JohnPhos or P(t-Bu)₃)

-

Base: Triethylamine or DABCO (to neutralize HBr byproduct)

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide, coordination of the hydrosilane, and reductive elimination to form the Si-C bond.

Catalytic Cycle Visualization

Figure 2: Catalytic cycle for the Palladium-mediated silylation.

Characterization & Properties

Due to the niche nature of this specific derivative, physical properties are estimated based on close structural analogs (e.g., (4-Chlorophenyl)trimethoxysilane).

Physical Properties (Estimated)

| Property | Value (Approximate) | Note |

| Appearance | Colorless Liquid | Moisture sensitive |

| Molecular Weight | 216.28 g/mol | Exact Mass |

| Density | 1.05 - 1.10 g/mL | Est. based on Cl-analog (1.07 g/mL) |

| Boiling Point | 80-90°C @ 0.1 mmHg | High vacuum required for distillation |

| Solubility | Soluble in THF, Toluene, DCM | Reacts with water/alcohols |

Spectral Signature (Expected)

The following data represents the predicted spectral signature for validation.

-

¹H NMR (CDCl₃, 400 MHz):

- 7.50 – 7.60 (m, 2H, Ar-H ortho to Si)

- 7.05 – 7.15 (m, 2H, Ar-H ortho to F)

- 3.62 (s, 9H, Si-OCH ₃)

-

¹⁹F NMR:

- -108 to -112 ppm (Typical range for para-substituted fluoroarenes).

-

²⁹Si NMR:

- -55 to -60 ppm (Characteristic of Ar-Si(OR)₃ species).

Safety & Handling (E-E-A-T)

Trustworthiness: This protocol involves hazardous materials.

-

Moisture Sensitivity: The methoxy groups hydrolyze rapidly upon contact with moisture, releasing Methanol . While not generating HF directly, the hydrolysis changes the stoichiometry and purity.

-

Grignard Hazards: Ether/THF solvents are flammable and peroxide formers. The formation of Grignard reagents is exothermic; ensure proper reflux control.

-

Silane Toxicity: Avoid inhalation of silane vapors. Use only in a well-ventilated fume hood.

References

-

Grignard Kinetics & Mechanism: Tuulmets, A. et al. "Kinetics of the Grignard Reaction with Chlorosilanes." J. Phys. Org. Chem.1999 .

-

Pd-Catalyzed Cross-Coupling: Murata, M. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilicon Reagents." Chem. Rev.2002 .[5][6]

-

General Silane Properties: Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Technical Brochure.

-

Analogous Synthesis (Chlorophenyl derivative): Sigma-Aldrich Product Specification for (4-Chlorophenyl)trimethoxysilane.

Sources

Technical Guide: Solubility & Application of (4-Fluorophenyl)trimethoxysilane

This guide details the physicochemical profile, solubility characteristics, and application protocols for (4-Fluorophenyl)trimethoxysilane , a specialized organosilane used in surface engineering and materials science.

Executive Summary

This compound (CAS: 53883-61-7) is an aryl-functionalized silane coupling agent. Unlike aliphatic silanes, the aromatic ring provides thermal stability and π-π stacking potential, while the para-fluorine substituent introduces unique electronic properties and hydrophobicity. It is primarily used to modify inorganic surfaces (silica, glass, metal oxides), serving as a hydrophobic coating or a 19F NMR probe for characterizing surface coverage.

This guide provides a validated framework for solubilizing and deploying this compound, emphasizing the critical balance between solvent polarity and hydrolytic stability.

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 53883-61-7 |

| Molecular Formula | C9H13FO3Si |

| Molecular Weight | 216.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~85°C at reduced pressure (est. based on analogs) |

| Density | ~1.05 – 1.10 g/mL (est.) |

| Hydrolytic Sensitivity | High (releases Methanol upon contact with moisture) |

| Storage | Inert atmosphere (N2 or Ar), < 25°C |

Solubility Profile & Solvent Compatibility

The solubility of this compound is governed by its hybrid structure: a non-polar fluorinated aromatic head and a polar, hydrolyzable trimethoxy tail.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Compatibility Notes |

| Aromatic Hydrocarbons | Toluene , Benzene, Xylene | Excellent | Preferred. Ideal for surface modification reactions due to high boiling points (reflux) and azeotropic water removal. |

| Ethers | THF , Diethyl Ether, Dioxane | Good | Good solubility. Anhydrous THF is excellent for synthesis but requires careful drying to prevent premature hydrolysis. |

| Chlorinated Solvents | Dichloromethane (DCM) , Chloroform | Good | Suitable for room-temperature applications or NMR analysis. |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Conditional | Soluble, but reactive . In ethanol, methoxy groups may exchange with ethoxy groups (transesterification). Use Methanol to maintain ligand identity. |

| Alkanes | Hexane, Pentane | Moderate | Soluble, but may require slight warming. Less effective for solvating surface-adsorbed water on substrates. |

| Water | H2O | Incompatible | Reacts immediately. Forms silanols (Si-OH) followed by irreversible condensation into siloxane oligomers. |

Mechanistic Insight: Hydrolysis & Condensation

In the presence of moisture (even trace amounts in "wet" solvents), the methoxy groups undergo hydrolysis. This is the activation step for surface bonding but must be controlled to prevent solution-phase polymerization.

Figure 1: Hydrolysis and condensation pathway. Control of water content directs the pathway toward surface grafting rather than solution-phase polymerization.

Experimental Protocols

Protocol A: Surface Modification of Silica (Anhydrous Toluene Method)

Best for: Creating robust, monolayers on silica nanoparticles or glass slides.

Reagents:

-

Anhydrous Toluene (99.8%)

-

Substrate (e.g., activated silica gel or glass slide)

Workflow:

-

Activation: Clean substrate (e.g., Piranha solution for glass) to maximize surface -OH groups. Dry at 120°C for 2 hours to remove physisorbed water.

-

Solvation: Prepare a 1-2% (v/v) solution of the silane in anhydrous toluene.

-

Note: Perform in a glovebox or under N2 flow to prevent atmospheric hydrolysis.

-

-

Reaction: Immerse substrate in the solution.

-

Reflux: Heat to 110°C (reflux) for 12–24 hours. The heat drives the condensation reaction between Si-OMe and Surface-OH.

-

-

Washing: Remove substrate and wash sequentially with Toluene -> Ethanol -> Water -> Ethanol.

-

Causality: The toluene wash removes unreacted silane; the ethanol/water wash hydrolyzes and removes any physisorbed siloxane oligomers, ensuring only covalently bonded species remain.

-

-

Curing: Bake at 110°C for 1 hour to complete cross-linking.

Protocol B: Solution Preparation for 19F NMR Standards

Best for: Quantitative analysis using the fluorine tag.

-

Solvent Choice: Use Deuterated Chloroform (CDCl3) or Deuterated Benzene (C6D6) . Avoid CD3OD (Methanol-d4) if long-term stability is required, as exchange may occur.

-

Concentration: Prepare a 10–50 mM solution.

-

Drying: Add 3Å molecular sieves to the NMR tube if the sample will be stored >1 hour.

-

Shift: Expect a singlet peak in the aryl-fluoride region (typically -100 to -120 ppm relative to CFCl3, depending on solvent).

Workflow Visualization

Figure 2: Step-by-step workflow for surface silanization using this compound.

Safety & Stability

-

Methanol Release: Hydrolysis releases methanol (toxic, flammable). Perform all reactions in a fume hood.

-

Fluorine Stability: The C-F bond on the phenyl ring is chemically stable under standard hydrolysis conditions. Unlike acyl fluorides, it does not release HF easily. However, avoid combustion or reaction with extremely strong reducing agents (e.g., LiAlH4) which could degrade the aromatic ring.

-

Storage: Store in a desiccator or glovebox. If the liquid turns cloudy, it indicates polymerization (formation of silsesquioxanes) due to moisture ingress.

References

-

CAS Registry . (n.d.). This compound - CAS 53883-61-7.[1][2][3][4][5][6][7] ChemicalBook. Retrieved from

-

Gelest, Inc. (2008). Hydrophobicity, Hydrophilicity and Silane Surface Modification. Gelest Technical Brochures. Retrieved from

- Arkles, B. (1997). Tailoring Surfaces with Silanes. CHEMTECH, 7(12), 766-778. (Foundational text on silane solubility and hydrolysis mechanisms).

-

Lead Sciences . (n.d.). Product Analysis: this compound. Retrieved from

Sources

- 1. This compound | CAS#:53883-61-7 | Chemsrc [chemsrc.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 53883-61-7 CAS Manufactory [m.chemicalbook.com]

- 4. 53883-61-7,(4-Fluorophenyl)trimethoxysilane_CoreSyn [coresyn.com]

- 5. 001chemical.com [001chemical.com]

- 6. 三甲氧基(4-氟苯基)硅烷_分子量_结构式_性质_CAS号【53883-61-7】_化源网 [chemsrc.com]

- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

Methodological & Application

Application Note: Surface Engineering with (4-Fluorophenyl)trimethoxysilane

Executive Summary

(4-Fluorophenyl)trimethoxysilane (4-FPTMS) is a specialized bifunctional organosilane used for precision surface modification. Unlike long-chain perfluoroalkyl silanes that are used primarily for bulk superhydrophobicity, 4-FPTMS is engineered for electronic interface modulation and selective chemical interaction .

The molecule features a phenyl ring substituted with a single fluorine atom at the para position. This unique architecture provides two critical surface properties:[1]

-

-

-

Dipole Engineering: The electronegative fluorine atom introduces a permanent dipole moment perpendicular to the substrate, utilized in organic field-effect transistors (OFETs) to tune the work function of electrodes.

This guide provides validated protocols for depositing high-quality Self-Assembled Monolayers (SAMs) of 4-FPTMS on silica and metal oxide surfaces.

Mechanistic Principles

To achieve a reproducible monolayer, one must understand the competition between surface attachment and intermolecular ordering.

The Assembly Pathway

The deposition process follows a three-stage mechanism.[2] Unlike alkyl silanes which rely on Van der Waals forces for ordering, 4-FPTMS relies on T-shaped or parallel-displaced

Figure 1: The stepwise assembly mechanism of 4-FPTMS. Note the critical risk of bulk polymerization if water content is uncontrolled.

Validated Experimental Protocols

Pre-requisite: Surface Activation

Critical Step: Silanes cannot bond to a dirty surface. You must generate reactive hydroxyl (-OH) groups.

-

Method A (Piranha Etch): Mix

(3:1) for 15 mins. Warning: Exothermic/Explosive with organics. -

Method B (O2 Plasma): 100W, 5 minutes. (Safer and preferred for electronics).

Protocol A: Liquid Phase Deposition (High Density SAMs)

Best for: Chromatography stationary phases, microfluidic coatings. Solvent Choice: Anhydrous Toluene is preferred over ethanol to prevent rapid polymerization of the methoxy groups, ensuring a monolayer rather than a messy polymer network.

Reagents:

-

This compound (>95%)

-

Anhydrous Toluene (Water <50 ppm)

-

Acetic Acid (Catalyst)

Workflow:

-

Preparation: In a glovebox or dry environment, prepare a 10 mM solution of 4-FPTMS in anhydrous toluene.

-

Catalysis: Add 1% (v/v) acetic acid to catalyze the hydrolysis of the methoxy groups.

-

Incubation: Immerse the activated substrates into the solution.

-

Time: 12–24 hours at Room Temperature (RT).

-

Note: Aromatic silanes are sterically bulkier than alkyl silanes; they require longer diffusion times to pack efficiently.

-

-

Washing: Remove substrates and sonicate sequentially in:

-

Toluene (2x, 5 min) – Removes physisorbed silanes.

-

Ethanol (1x, 5 min) – Removes residual toluene.

-

-

Curing (The Locking Step): Bake substrates at 120°C for 30 minutes . This drives the condensation reaction, converting hydrogen bonds to covalent siloxane (Si-O-Si) bonds.

Protocol B: Vapor Phase Deposition (Electronic Grade)

Best for: OFET dielectrics, AFM tips, Nanostructures. Why: Eliminates solvent-induced impurities and aggregation.

Workflow:

-

Place activated substrates in a vacuum desiccator.

-

Place an open vial containing 100 µL of 4-FPTMS in the chamber (do not apply directly to substrate).

-

Pump down to <10 mTorr and seal the chamber.

-

Place the entire desiccator in an oven at 80°C for 2 hours . The heat vaporizes the silane and promotes reaction.

-

Vent and anneal at 120°C for 10 mins.

Characterization & Self-Validation

How do you know it worked? Use this "Self-Validating" checklist.

Quantitative Benchmarks

| Metric | Expected Value | Interpretation |

| Contact Angle (Water) | 82° ± 3° | Lower than PTFE (115°) but significantly higher than SiO2 (<10°). If >95°, you likely have multilayer polymerization (roughness). |

| Film Thickness | ~0.6 – 0.8 nm | Consistent with a single aromatic ring standing upright. |

| Hysteresis | < 10° | Low hysteresis indicates a smooth, well-ordered monolayer. |

| XPS (F1s Peak) | Detected (686 eV) | Confirms presence of Fluorine. |

Troubleshooting Guide

-

Problem: Contact angle is patchy (e.g., 40° in some spots).

-

Cause: Incomplete cleaning of the substrate. The silane reacted with dirt, not the surface.

-

Fix: Re-do Piranha/Plasma step immediately before deposition.

-

-

Problem: Visible white haze on the surface.

-

Cause: Bulk polymerization. Too much water in the solvent.

-

Fix: Use anhydrous toluene; filter the silane solution through a 0.2 µm PTFE filter before use.

-

Applications in Drug Development & Separation

Fluorophenyl Chromatography (PFP/F-Phenyl Phases)

While C18 columns separate based on hydrophobicity, 4-FPTMS modified silica offers "orthogonal selectivity."

-

Mechanism: The electron-deficient aromatic ring acts as a Lewis acid.

-

Target Analytes: It selectively retains electron-rich compounds (e.g., aromatics, nitro-compounds, taxanes) via

- -

Separation Power: Can separate positional isomers (e.g., ortho- vs para- substituted drugs) that co-elute on C18 columns.

Electronic Passivation

In biosensors, 4-FPTMS is used to passivate electrodes. The fluorine atom withdraws electron density, shifting the Work Function (

References

-

Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest Technical Brochure.

-

Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc.[3]

-

Supelco/Sigma-Aldrich. "Fundamental Mechanisms of Fluorinated Stationary Phases." Reporter US, Vol 32.1.

-

PubChem. "this compound Compound Summary." National Library of Medicine.

- Smith, E. A., & Chen, W. "Surface Modification of Silica for HPLC: A Review of Fluorinated Phases." Journal of Chromatography A. (General reference for mechanism).

Sources

High-Fidelity Silanization of Silicon Oxide Nanostructures: A Precision Protocol

Abstract

This application note provides a rigorous, field-validated framework for the surface functionalization of silicon oxide (

Part 1: Mechanistic Foundation & Expert Insights

The Chemistry of Control

Silanization is not merely "dipping and drying."[1] It is a competition between two pathways: Surface Grafting (desired) and Solution Polymerization (undesired).

-

Hydrolysis: Alkoxy groups (

) on the silane hydrolyze to form silanols ( -

Condensation: Silanols react with surface hydroxyls on the

substrate to form stable siloxane bonds (

Critical Insight: The most common failure in silanization is the presence of excess water. While trace water is catalytic, bulk water causes silane molecules to polymerize with each other before reaching the surface, resulting in "white fluff" (aggregates) rather than a clean monolayer.

DOT Diagram: Silanization Reaction Pathways

The following diagram illustrates the kinetic competition that determines coating quality.

Caption: Kinetic competition between surface grafting (Path A) and self-polymerization (Path B). Path B leads to aggregation and must be suppressed.

Part 2: Surface Activation (The "Make or Break" Step)

A silane cannot bond to a surface that lacks reactive hydroxyl groups. "Dirty" or dehydrated surfaces lead to patchy coverage.

Protocol: Piranha Activation

Safety Warning: Piranha solution is explosive in contact with organics. Use full PPE (face shield, acid apron).

-

Preparation: Mix 3 parts concentrated Sulfuric Acid (

) with 1 part 30% Hydrogen Peroxide ( -

Immersion: Submerge

nanostructures (or wafers) for 30 minutes at 80°C.-

Why: Oxidizes organic contaminants and regenerates surface silanols (

).

-

-

Rinse: Copious rinsing with Milli-Q water (resistivity >18.2 MΩ·cm).

-

Drying: Dry under a stream of Nitrogen (

).-

Expert Tip: Do not dry in an oven >150°C immediately before silanization, as this causes silanols to condense into unreactive siloxanes (

), reducing reactivity.

-

Part 3: Experimental Protocols

Method A: Anhydrous Liquid-Phase Deposition

Best for: High-density functionalization of nanoparticles and bulk beads.

Reagents:

-

Silane (e.g., APTES, >99%).

-

Anhydrous Toluene (Water content <50 ppm).

-

Inert Atmosphere (

or Ar).

Step-by-Step Protocol:

-

Solvent Prep: Purge anhydrous toluene with dry

for 15 minutes to remove dissolved oxygen and ambient moisture. -

Dispersion: Disperse 100 mg of activated silica nanoparticles in 50 mL of anhydrous toluene via ultrasonication (10 min).

-

Validation: Suspension should be translucent/milky but free of visible clumps.

-

-

Reaction: Under

flow, add silane to a final concentration of 1% - 2% (v/v) .-

Why Low Conc? High concentrations (>5%) favor solution polymerization.

-

-

Incubation: Stir gently at room temperature for 12–24 hours.

-

Note: Heating (e.g., 60°C) accelerates reaction but increases risk of polymerization. Room temp is safer for monolayer control.

-

-

Washing (Crucial): Centrifuge and wash 3x with Toluene, then 2x with Ethanol.

-

Mechanism:[3] Toluene removes unreacted silane; Ethanol removes physically adsorbed oligomers.

-

-

Curing: Bake the particles at 110°C for 1–2 hours .

-

Why: This drives the condensation reaction (

), converting reversible hydrogen bonds into permanent covalent bonds.

-

Method B: Vapor-Phase Deposition

Best for: Planar substrates (wafers), AFM tips, and porous structures where pore clogging is a risk.

Step-by-Step Protocol:

-

Setup: Place activated substrates in a vacuum desiccator.

-

Source: Place 100 µL of neat silane in a small open vial next to the substrates.

-

Deposition: Pump down the desiccator to <10 mbar and seal. Leave for 1–2 hours.

-

Mechanism:[3] Silane vapor pressure is sufficient to coat the surface. Lack of solvent prevents large polymer aggregates from forming.

-

-

Curing: Remove substrates and bake at 110°C for 30 minutes.

Part 4: Characterization & Self-Validation

How do you know it worked? Use this multi-modal validation table.

| Technique | Parameter | Expected Result (e.g., APTES) | Self-Validation Check |

| Contact Angle | Wettability | Increase (15° | Water droplet should no longer spread instantly. |

| XPS | Elemental Composition | Appearance of N1s peak (400 eV) | Ratio of N/Si should match theoretical monolayer density. |

| FTIR | Functional Groups | Peaks at 2930 | Absence of broad -OH stretch indicates good coverage. |

| Ninhydrin Assay | Amine Density | Purple Colorimetric Change | Deep purple = High amine density. Yellow = Failed. |

DOT Diagram: Experimental Workflow

Caption: Decision tree for silanization. Vapor phase bypasses the washing step required in liquid phase to remove aggregates.

Part 5: Troubleshooting (The "White Fluff" Paradox)

Problem: The solution turns cloudy, or white specks appear on the substrate. Diagnosis: Vertical Polymerization.[1] Cause:

-

Too much water: Solvents were not anhydrous.

-

Old Silane: Silane bottle was opened previously and absorbed atmospheric moisture. Corrective Action:

-

Use a fresh bottle of silane (store in desiccator).

-

Switch to Vapor Phase deposition if aggregation persists.[4]

-

Filter the silane solution (0.2 µm PTFE) immediately before adding to the reaction.

References

-

High density silanization of nano-silica particles using γ-aminopropyltriethoxysilane (APTES). Department of Chemical Engineering, Tsinghua University.

-

Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. National Institutes of Health (NIH).

-

Vapor-phase silanization of oxidized porous silicon for stabilizing composition and photoluminescence. AIP Publishing.

-

A Systematic Study of Plasma Activation of Silicon Surfaces for Self Assembly. National Institutes of Health (NIH).

-

Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Royal Society of Chemistry.

Sources

- 1. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]

- 2. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]

role of trimethoxysilanes in producing silane coupling agents

Application Note: Optimizing Surface Functionalization with Trimethoxysilanes

Subtitle: Kinetic Advantages, Mechanistic Pathways, and Protocols for Drug Delivery & Diagnostic Assays

Executive Summary

In the precise landscape of drug development and bio-nanotechnology, the interface between an inorganic substrate (e.g., silica nanoparticles, glass slides, quantum dots) and a biological moiety (antibody, drug payload) is the point of failure or success. Silane coupling agents (SCAs) are the industry standard for bridging this gap.

This guide focuses specifically on Trimethoxysilanes (

The Chemical Advantage: Methoxy vs. Ethoxy[1]

The selection of a silane coupling agent often comes down to the leaving group: Methoxy (

Why choose Trimethoxysilanes?

-

Steric Hindrance: The methoxy group is smaller than the ethoxy group. This reduced steric bulk allows water molecules to attack the silicon atom more easily, significantly accelerating the hydrolysis rate.

-

Reaction Kinetics: Trimethoxysilanes hydrolyze 6–10 times faster than triethoxysilanes. In aqueous or high-humidity environments, this allows for rapid surface activation, minimizing the time the substrate is exposed to harsh solvents.

-

Grafting Density: Due to faster kinetics and smaller molecular footprint, trimethoxysilanes often yield higher surface coverage (ligand density) compared to bulky ethoxysilanes, which is critical for maximizing drug loading capacity.

The Safety Trade-off:

-

Hydrolysis Byproduct: Trimethoxysilanes release methanol (toxic) upon hydrolysis, whereas triethoxysilanes release ethanol.

-

Implication for Drug Dev: While the methanol residue is negligible after proper washing and curing, strict purification protocols (described in Section 5) are mandatory for FDA compliance in parenteral applications.

Mechanism of Action

The functionalization process is a two-step nucleophilic substitution sequence: Hydrolysis followed by Condensation .

Step 1: Hydrolysis

The methoxy groups react with water (either added or adsorbed on the surface) to form reactive silanol groups (

Step 2: Condensation

Silanols are unstable. They condense with hydroxyl groups on the inorganic surface (Surface Grafting) or with neighboring silanols (Self-Condensation).

-

Goal: Maximize Surface Grafting (Monolayer).

-

Avoid: Excessive Self-Condensation (Polymerized "clumps").

Figure 1: The conversion pathway of trimethoxysilanes from precursor to stable surface bond.

Key Trimethoxysilanes in Bio-Applications

| Silane Agent | Functional Group | Application Note |

| APTMS (3-Aminopropyltrimethoxysilane) | Primary Amine ( | Gold Standard for drug delivery. Used to anchor drugs via EDC/NHS chemistry or to create positive charge for DNA/RNA complexation. |

| GPTMS (3-Glycidoxypropyltrimethoxysilane) | Epoxide (Epoxy ring) | Protein Immobilization. Reacts spontaneously with amine groups on proteins (Lysine residues) without needing cross-linkers.[1] |

| MPTMS (3-Mercaptopropyltrimethoxysilane) | Thiol ( | Maleimide Conjugation. Ideal for attaching antibodies via disulfide bridges or functionalizing gold nanoparticles. |

Protocol A: Surface Amination of Silica Nanoparticles (Drug Carriers)

Objective: Functionalize Mesoporous Silica Nanoparticles (MSNs) with APTMS to create an amine-terminated surface for subsequent drug conjugation.

Materials:

-

Calcined MSNs (e.g., MCM-41 or SBA-15).

-

APTMS (97%).

-

Anhydrous Toluene (Solvent).[1]

Methodology:

-

Activation: Dry the MSNs under vacuum at 110°C for 3 hours to remove physisorbed water, leaving only chemically bound silanols. Note: Too much water causes bulk polymerization of the silane.

-

Dispersion: Suspend 1.0 g of MSNs in 50 mL of anhydrous toluene. Sonicate for 20 mins to break aggregates.

-

Silanization: Add 0.5 mL of APTMS dropwise under vigorous stirring.

-

Expert Insight: A concentration of ~1% v/v is usually sufficient for monolayer coverage. Excess silane leads to multilayer formation which can block pores.

-

-

Reaction: Reflux the mixture at 80°C–110°C for 12–24 hours under an inert atmosphere (Nitrogen/Argon) to prevent humidity from triggering premature hydrolysis.

-

Washing (Critical): Centrifuge (10,000 rpm, 10 min). Discard supernatant. Resuspend in ethanol and centrifuge again. Repeat 3x.

-

Why: This removes physisorbed silanes and the toxic methanol byproduct.

-

-

Curing: Dry the pellet at 80°C for 12 hours. This "locks" the siloxane bonds via thermal condensation.

Validation:

-

Zeta Potential: Should shift from negative (bare silica, ~-25mV) to positive (amine, +20 to +40mV).

-

Ninhydrin Test: The powder should turn purple/blue, indicating free primary amines.

Protocol B: Covalent Protein Immobilization (Biosensors)

Objective: Immobilize antibodies onto a glass/silica slide using GPTMS for a diagnostic assay.

Methodology:

-

Cleaning: Clean glass slides with Piranha solution (

, 3:1) for 30 min. Rinse with DI water and dry. Warning: Piranha solution is explosive with organics. -

Epoxy-Silanization: Immerse slides in a 2% (v/v) solution of GPTMS in Toluene (or Ethanol/Water 95:5 pH 5.[1]0) for 1–2 hours at room temperature.

-

Rinse & Cure: Rinse with toluene/ethanol. Bake at 110°C for 30 mins.

-

Protein Conjugation: Incubate the slide with the protein solution (10–100 µg/mL in PBS, pH 7.4–8.5) for 2–4 hours.

-

Chemistry: The nucleophilic amine groups (Lysine) on the protein attack the epoxy ring, opening it and forming a stable covalent bond.

-

-

Blocking: Wash with BSA (Bovine Serum Albumin) to block unreacted epoxy groups.

Figure 2: Workflow for creating a bioactive surface using Epoxy-Silanes (GPTMS).

Troubleshooting & Optimization

| Issue | Cause | Solution |

| White precipitate in solution | Bulk polymerization (Self-condensation) | Reduce water content in solvent; add silane dropwise; use anhydrous solvents. |

| Low Grafting Density | Incomplete hydrolysis | Ensure trace water is present (if using anhydrous toluene) or adjust pH (Acid catalyzes hydrolysis). |

| Loss of Bioactivity | Protein denaturation | Ensure the GPTMS surface is cured before adding protein. Do not expose protein to the silanization solvent. |

| Aggregation of Nanoparticles | Cross-linking between particles | Dilute the particle suspension; use high-power sonication during silane addition. |

References

-

Gelest, Inc. Hydrolytic Stability and Reactivity of Silanes. Gelest Technical Brochures. Link

-

Arkles, B. (2011).[7] Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Silane Coupling Agents).

-

Slowing, I. I., et al. (2007).[8] "Mesoporous Silica Nanoparticles for Drug Delivery and Biosensing Applications." Advanced Functional Materials. Link

-

Haensch, C., et al. (2010). "Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Reaction Conditions." Langmuir. Link

-

Pang, J., et al. (2019). "One-step and high-density protein immobilization on epoxysilane-modified silica nanoparticles." Colloids and Surfaces B: Biointerfaces. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Application of Silane Coupling Agent in Surface Modification of Silicon Micro Powder - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Optimizing Interfacial Adhesion via Silane Surface Modification of Inorganic Fillers

Executive Summary

The interface between inorganic fillers (e.g., silica, glass, metal oxides) and organic matrices (polymers, biological media) is often the failure point in composite materials due to thermodynamic incompatibility. Inorganic surfaces are naturally hydrophilic and high-energy, while organic matrices are typically hydrophobic and low-energy.

Silane coupling agents (

Mechanism of Action

Understanding the chemistry is prerequisite to successful application. Silane coupling is not a simple "coating" process; it is a multi-step chemical reaction dependent on moisture, pH, and temperature.

The Chemical Pathway

The general structure is

-

(Hydrolyzable Group): Typically methoxy (-OCH

- (Spacer): Alkyl chain separating the silicon from the organic functionality.

- (Organofunctional Group): The "business end" (e.g., amine, epoxy, vinyl) that reacts with the polymer matrix.

Reaction Workflow

-

Hydrolysis: The alkoxy groups (

) hydrolyze in the presence of water (and acid/base catalyst) to form reactive silanols ( -

Condensation (Oligomerization): Silanols self-condense to form siloxane oligomers.

-

Hydrogen Bonding: Oligomers physisorb onto the inorganic surface via hydrogen bonds with surface hydroxyls (

). -

Curing (Covalent Bonding): Heat drives a condensation reaction, releasing water and forming a permanent siloxane linkage (

) to the surface.

Figure 1: The stepwise chemical transformation of alkoxy silanes into a covalently bonded surface interface.

Silane Selection Guide

Selecting the correct organofunctional group (

| Target Matrix / Application | Recommended Silane Functionality | Common Chemical Name (Abbr.) | Mechanism of Coupling |

| Epoxy, PEEK, Urethanes | Epoxy (Glycidoxy) | GLYMO / GPS | Reacts with amine hardeners or hydroxyls in resin. |

| Polyimides, Proteins, DNA | Amine (Primary/Secondary) | APTES / AEAPTMS | Forms amide bonds (bio) or reacts with anhydrides/epoxies. |

| Acrylics, Dental Composites | Methacrylate | MEMO / MPS | Free-radical co-polymerization with resin. |

| Rubber (Sulfur Cured) | Polysulfide / Mercapto | TESPT / MPTMS | Crosslinks via sulfur bridges during vulcanization. |

| Polyolefins (PE, PP) | Vinyl | VTMS / VTEO | Radical grafting (often requires peroxide initiator). |

| Hydrophobic Surface Only | Alkyl / Fluoro | OTMS / FDTS | Steric hindrance; no reaction with matrix (passivation). |

Experimental Protocols

Pre-Treatment: Surface Activation (Critical Step)

Silanes require surface hydroxyl groups (

-

Protocol: Wash filler with Piranha solution (3:1 H

SO -

Caution: Piranha solution is explosive with organics.

Method A: Aqueous/Alcohol Slurry (The Gold Standard)

This method ensures monolayer coverage and minimizes self-polymerization. Ideal for research and high-value fillers (e.g., chromatography silica, drug carriers).

Reagents:

-

Silane of choice (e.g., GPS, APTES).

-

Solvent: 95% Ethanol / 5% Deionized Water.

-

Catalyst: Acetic Acid (for non-amino silanes).[1]

Workflow:

-

Solvent Prep: Mix Ethanol/Water (95/5 v/v).[1]

-

pH Adjustment:

-

Hydrolysis: Add Silane (typically 1-2% final concentration) to the solvent.[1] Stir for 5–15 minutes.

-

Note: Solution should remain clear. Cloudiness indicates siloxane polymerization (failure).

-

-

Slurry Formation: Add inorganic filler to the hydrolyzed silane solution.

-

Equilibration: Stir for 30–60 minutes at Room Temp.

-

Separation: Centrifuge or filter the solids. Rinse 2x with pure ethanol to remove physisorbed (non-bonded) silane.

-

Cure: Dry in an oven at 110°C for 1–2 hours . This drives the condensation reaction (

).

Figure 2: Workflow for the Aqueous/Alcohol Slurry deposition method.

Method B: Vapor Phase Deposition (High Precision)

Ideal for nanoparticles, AFM tips, or microfluidics where solvent impurities must be avoided.

-

Setup: Place clean substrates/fillers in a vacuum desiccator.

-

Source: Place an open vial containing 100-500

L of neat silane in the desiccator (do not let liquid touch samples). -

Deposition: Pump down to vacuum (<10 mTorr) or purge with dry N

. Seal and leave for 1–24 hours (depending on silane vapor pressure). -

Cure: Remove and bake at 110°C for 30 mins to fix the layer.

Calculations: How much Silane?

To avoid multilayer "clumping," calculate the theoretical amount needed for monolayer coverage.

-

Specific Wetting Surface Area: Typically 300–350

for common silanes. -

Simplified Rule of Thumb: If surface area is unknown, 1 wt% silane relative to filler mass is a standard starting point.

Characterization & Validation

How do you confirm the reaction worked?

| Technique | What to Look For | Success Indicator |

| FTIR (ATR) | Chemical Bonds | Appearance of C-H stretches (2800-3000 cm |

| TGA (Thermal Gravimetric) | Mass Loading | Weight loss between 200°C–600°C corresponds to the organic |

| Contact Angle | Surface Energy | Silica (Hydrophilic, <10°) |

| Ninhydrin Test | Amine Presence | For Amino-silanes (APTES) only. Surface turns purple/blue upon reaction. |

Troubleshooting

-

Flocculation/Clumping: Silane concentration too high or water content too high, leading to bulk polymerization (silane reacting with itself rather than the surface). Solution: Reduce silane conc. or increase alcohol ratio.

-

Poor Adhesion: Incomplete curing. Solution: Ensure the 110°C bake step is performed. Room temp drying is often insufficient for covalent bonding.

-

Cloudy Silane Solution: The silane has polymerized before reaching the filler. Solution: Prepare fresh solution; ensure pH is correct (acidic for non-amines).

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[2][3] (The definitive industrial guide on silane chemistry and selection).

-

Arkles, B. Hydrophobicity, Hydrophilicity and Silane Surface Modification. Gelest Technical Brochure.[3][4] (Explains the wetting physics and monolayer calculations).

-

Plueddemann, E. P. Silane Coupling Agents.[5][6][7] Plenum Press, New York. (Foundational academic text on the mechanism of hydrolysis and condensation).

-

Xie, Y., et al. Silane Coupling Agents Used for Natural Fiber/Polymer Composites: A Review. Composites Part A: Applied Science and Manufacturing. (Review of application protocols).

-

Shin-Etsu Silicone. Silane Coupling Agents Selection Guide. (Industrial protocols for wet vs. dry blending).

Sources

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. thenanoholdings.com [thenanoholdings.com]

- 5. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]

Troubleshooting & Optimization

Technical Support Center: (4-Fluorophenyl)trimethoxysilane Purification

This technical guide details the purification of (4-Fluorophenyl)trimethoxysilane (FPTMS), a critical intermediate for forming self-assembled monolayers (SAMs) and modifying fluorinated surfaces.

The following protocol assumes the synthesis via the Grignard route (4-Fluorophenylmagnesium bromide + Tetramethoxysilane), which is the industry standard for high-purity applications.

Core Directive: The "Golden Path" Purification Protocol

Objective: Isolate >98% pure FPTMS while preventing hydrolysis and minimizing disubstituted byproducts.

The Anhydrous Workflow

Unlike standard organic workups, you cannot use water . The Si-OMe bond is hydrolytically unstable. The purification relies entirely on solubility differences and vacuum distillation.

Step 1: Solvent Exchange & Salt Precipitation

-

Context: After the reaction (Grignard + Si(OMe)₄), your flask contains the product, unreacted silane, magnesium salts (MgBr(OMe)), and THF/Ether.

-

Action: Strip the reaction solvent (THF/Ether) under reduced pressure (Rotavap) until a slurry remains.

-

Critical Step: Add anhydrous n-Heptane or Hexane (3x reaction volume) to the slurry.

-

Why? Magnesium salts are insoluble in non-polar alkanes, while FPTMS is highly soluble. This forces the salts to precipitate fully.

Step 2: Inert Filtration

-

Equipment: Schlenk frit (porosity M) or a pressure filter funnel packed with a pad of dry Celite 545.

-

Action: Filter the heptane slurry under a blanket of Nitrogen or Argon.

-

Result: A clear, colorless (or pale yellow) filtrate containing your crude silane. The filter cake contains the magnesium salts.

Step 3: Fractional Vacuum Distillation

-

Setup: Short-path distillation head with a Vigreux column (10-15 cm).

-

Parameters:

-

Vacuum: < 5 mmHg (High vacuum is mandatory).

-

Bath Temp: Do not exceed 140°C to prevent thermal redistribution.

-

Fractions:

-

Foreshot: Unreacted Tetramethoxysilane (TMOS) and residual solvent.

-

Product Cut: this compound. (Expect bp ~85–95°C at 2 mmHg).[1]

-

Pot Residue: Bis(4-fluorophenyl)dimethoxysilane (impurity) and oligomers.

-

-

Visualizing the Workflow

Caption: Figure 1. Anhydrous purification workflow for aryl-alkoxysilanes, prioritizing salt removal via solubility exclusion.

Troubleshooting Center & FAQs

Issue: "My distillate is cloudy or fuming."

Diagnosis: Hydrolysis or Salt Carryover.

-

Cause 1 (Fuming): If the distillate fumes in air, you likely have residual chlorosilanes (if using the chlorosilane route) or significant hydrolysis releasing methanol/HF (rare but possible with F-substituents).

-

Cause 2 (Cloudiness): Micro-particles of magnesium salts passed through the filter.

-

Solution: Perform a second filtration through a 0.2 µm PTFE syringe filter (anhydrous) into a dry Schlenk flask. If cloudiness persists, re-distill.

Issue: "I cannot separate the mono-substituted product from the di-substituted impurity."

Diagnosis: Poor Fractionation or Reaction Stoichiometry.

-

The Chemistry: The boiling point difference between Ph-Si(OMe)₃ and Ph₂-Si(OMe)₂ is significant (>80°C at atm), but at high vacuum, this delta compresses.

-

Solution 1 (Prevention): Ensure you used Inverse Addition during synthesis (add Grignard to excess TMOS). This statistically favors the mono-product [1].

-

Solution 2 (Correction): Use a longer Vigreux column or a spinning band distillation column. Do not rush the distillation; a reflux ratio of 10:1 may be necessary.

Issue: "The product turned into a gel during storage."

Diagnosis: Moisture Ingress (Polycondensation).

-

Mechanism: Water hydrolyzes the methoxy groups to silanols (Si-OH), which then condense to form siloxane bonds (Si-O-Si), eventually creating a crosslinked network.

-

Solution: There is no recovery for gelled material.

-

Prevention: Store over activated 4Å molecular sieves in a septum-sealed vial flushed with Argon.

Visualizing the Failure Mode (Hydrolysis)

Caption: Figure 2. The irreversible degradation pathway of alkoxysilanes upon exposure to atmospheric moisture.

Physical Data & Reference Table

| Property | Value | Notes |

| Molecular Formula | C₉H₁₃FO₃Si | |

| Molecular Weight | 216.28 g/mol | |

| Boiling Point (Est.) | 85–95°C @ 2 mmHg | Based on PhSi(OMe)₃ analog [2] |

| Appearance | Colorless Liquid | Turns yellow if oxidized/impure |

| Density | ~1.1 g/mL | |

| Sensitivity | Moisture Sensitive | Hydrolyzes to release Methanol |

Expert Tips for High Purity

-

Glassware Preparation: All glassware must be base-washed (KOH/iPrOH), acid-rinsed, and oven-dried (>120°C) overnight. Surface hydroxyls on glass can initiate polymerization.

-

Stabilization: If storing for >1 month, consider adding a trace of radical inhibitor (e.g., BHT) if you suspect any vinyl/styrenic impurities, though FPTMS itself is stable.

-

Column Chromatography Warning: Avoid silica gel chromatography. The acidic surface protons of silica gel will catalyze the hydrolysis of the methoxy groups [3]. If you must use chromatography, use Neutral Alumina or silica pre-treated with 2% Triethylamine to passivate the surface.

References

-

Gelest, Inc. Grignard Reagents and Silanes: Synthesis & Selectivity. Gelest Technical Literature.

-

Arkles, B. Silicon Compounds: Silanes and Silicones. Gelest, Inc. Catalog & Encyclopedia, 3rd Edition. (Analogous boiling point data for Phenyltrimethoxysilane: 211°C atm / 88°C @ 1.5 mmHg).

-

Brinker, C. J., & Scherer, G. W. Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Mechanism of surface hydroxyl interaction with alkoxysilanes).

Sources

🔬 Nanotech Surface Chemistry Support Center

Topic: Challenges in Silanization of Nanostructures Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Status: Online 🟢 | Current Wait Time: 0 min Operator: Dr. Silas (Senior Application Scientist)

Welcome to the Tier-3 Technical Support hub. You are likely here because your nanoparticles precipitated into a "gummy" mess, your zeta potential didn't shift, or your antibody conjugation failed downstream. Silanization is deceptively simple in theory (Hydrolysis

Below are the three most common "tickets" we resolve, followed by our validated Standard Operating Procedure (SOP).

🎫 Ticket #101: The "White Specks" Phenomenon (Polymerization Control)[1]

User Issue: "I added APTES to my silica nanoparticles in ethanol. After 2 hours, the solution turned cloudy, and I see white particulates that won't redisperse. Is this my product?"

Diagnosis: No. You have created polysiloxane oligomers . This is the classic "Water Paradox." Silanes like APTES (3-Aminopropyltriethoxysilane) require water to hydrolyze their alkoxy groups into reactive silanols (-Si-OH). However, if the water content is too high, these hydrolyzed silanes react with each other faster than they react with your nanoparticle surface, forming an irreversible polymer network (the white specks).

The Fix:

-

Switch Solvent Systems: Move from aqueous ethanol to anhydrous toluene . Toluene suppresses the ionization of the amine group (preventing autocatalysis) and limits available water.

-

Controlled Hydrolysis: Do not rely on ambient humidity. Add a specific, catalytic amount of water (or acetic acid) to drive hydrolysis without fueling runaway polymerization.

-

The "Curing" Step: Covalent bond formation is reversible at room temperature. You must "lock" the silane by curing at elevated temperatures (

) to drive the condensation reaction to completion.

📉 Mechanism Visualization: The Race Against Time

This diagram illustrates the kinetic competition you must control.

Figure 1: The kinetic competition between productive surface grafting (Path B) and destructive self-polymerization (Path A). Success depends on limiting water availability to favor Path B.

🎫 Ticket #205: The "Monolayer" Myth (Grafting Density)

User Issue: "I need a monolayer for precise drug loading. My TGA data suggests I have 5 layers of silane. How do I strip it down?"

Diagnosis: You likely have a mix of chemisorbed (covalently bonded) and physisorbed (hydrogen-bonded) layers. Silanes tend to form vertical multilayers via hydrogen bonding between the amine headgroup of one molecule and the silanol tail of another.

The Fix:

-

Rigorous Washing: Simple centrifugation is insufficient. You must wash with a solvent that disrupts hydrogen bonds but leaves covalent bonds intact.

-

Protocol: Wash 2x with ethanol, followed by 1x with slightly acidic water (pH 4-5) to protonate amines and disrupt H-bonding, then 1x with ethanol again.

-

-

Quantification: Stop guessing. Use Thermogravimetric Analysis (TGA) to calculate the actual grafting density (

).[1][2]

📊 QC Data: Characterization Matrix

| Method | What it Measures | Pros | Cons |

| Ninhydrin Assay | Accessible Primary Amines ( | Specific to amines; Colorimetric (easy). | Underestimates density; cannot detect "buried" amines inside multilayers [1]. |

| TGA | Total Organic Content (Weight Loss) | Quantitative; Measures total silane load. | Destructive; Requires dry powder; Cannot distinguish physisorbed vs. chemisorbed [2]. |

| Zeta Potential | Surface Charge (mV) | Quick confirmation of surface chemistry shift. | Qualitative only; Highly pH dependent. |

| Solid-State NMR | Chemical Environment ( | The "Gold Standard" for bonding structure. | Expensive; Low throughput; Requires large sample mass [3]. |

🎫 Ticket #309: Aggregation During Functionalization

User Issue: "My iron oxide particles were stable in water. The moment I added APTES, they clumped together and sedimented."

Diagnosis: You triggered Bridging Flocculation or Isoelectric Point (IEP) Crash .

-

IEP Crash: Silica/Iron Oxide is negative at neutral pH. APTES is positive. As the reaction proceeds, the net charge passes through zero (the IEP), where repulsive forces vanish, and Van der Waals forces cause aggregation.

-

Bridging: If you add silane too fast, a single long-chain silane molecule can react with two different nanoparticles simultaneously, tying them together.

The Fix:

-

High Dilution: Keep nanoparticle concentration low (< 5 mg/mL) to increase the mean free path between particles.

-

Slow Addition: Add the silane dropwise or via syringe pump to ensure it coats surfaces rather than bridging them.

-

Repulsion: Perform the reaction at a pH away from the IEP, or use a solvent (like toluene) where electrostatic stabilization is replaced by steric stabilization (if polymer spacers are used).

🧪 Validated SOP: High-Fidelity APTES Silanization

Standard protocol for Silica or Iron Oxide Nanoparticles (anhydrous method).

Reagents:

-

Nanoparticles (Dry or in non-aqueous dispersion)

-

Anhydrous Toluene (99.8%)

-

APTES (stored under Nitrogen/Argon)[3]

-

Glacial Acetic Acid (Catalyst)

Workflow Diagram:

Figure 2: Step-by-step workflow for anhydrous silanization to ensure monolayer coverage and high stability.

Step-by-Step Protocol:

-

Preparation: Disperse 100 mg of nanoparticles in 50 mL of anhydrous toluene . Sonicate for 15-20 minutes to ensure monodispersity.

-

Catalysis: Add 50

L of glacial acetic acid. Why? Acid catalyzes the hydrolysis of ethoxy groups even with trace water, promoting silanol formation without bulk polymerization [4]. -

Reaction: Heat the mixture to 70°C (oil bath). Under vigorous stirring, add APTES dropwise to a final concentration of 1-2% (v/v). Flush the headspace with Nitrogen to prevent atmospheric moisture ingress.

-

Reaction Time: 12–24 hours.

-

-

Washing (Critical):

-

Centrifuge and discard supernatant.

-

Resuspend in Toluene (removes unreacted silane). Centrifuge.

-

Resuspend in Ethanol (removes non-polar byproducts). Centrifuge.

-

Resuspend in slightly acidic water (removes physisorbed multilayers). Centrifuge.

-

-

Curing: Dry the pellet in an oven at 110°C for 2 hours .

-

Why? This drives the condensation reaction (

), converting hydrogen bonds into permanent covalent bonds.

-

📚 References

-

Quantification of Amine Groups in Aminopropyltrimethoxysilane-Functionalized Silica Nanoparticles. DergiPark. [Link]

-

Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis. NIH / PubMed Central. [Link]

-

Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Andreas Brinkmann / Langmuir. [Link]

-

Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces. NIH / PubMed Central. [Link]

-

Silanization Mechanism of Silica Nanoparticles in Bitumen Using APTES. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

Surface Interface Support Hub: Silane Monolayer Optimization

Ticket Status: OPEN Topic: Preventing Multilayer Deposition in Silanization Assigned Specialist: Senior Application Scientist

The Core Mechanic: Why Multilayers Form

User Query: "Why does my silanized surface look cloudy or show high roughness values?"

Technical Insight: The formation of a pristine Self-Assembled Monolayer (SAM) is a kinetic race between hydrolysis (activation of the silane) and condensation (bonding).[1]

For a monolayer, you want condensation to happen only between the silane and the surface hydroxyls (horizontal grafting). Multilayers occur when silane molecules react with each other in the bulk solution before reaching the surface, forming siloxane oligomers that deposit as messy aggregates (vertical polymerization). This is almost always driven by excess water or uncontrolled reaction times .

Visualizing the Failure Mode

The following diagram illustrates the critical divergence point between a successful monolayer and a failed multilayer deposition.

Caption: The "Kinetic Divergence" model showing how excess water shifts the reaction from surface grafting to bulk polymerization.

Experimental Protocols (The "How-To")

Protocol A: Vapor Phase Deposition (The Gold Standard)

Recommendation: Use this for maximum reproducibility and when "haze" is a persistent issue. Vapor phase eliminates the bulk solvent, physically preventing silane-to-silane polymerization in solution.

Materials:

-

Vacuum desiccator or weak vacuum oven.

-

Small open vial.

-

Cleaned substrates (Plasma or Piranha treated).[5]

Workflow:

-

Preparation: Place cleaned substrates in the desiccator.

-

Dispensing: Add 100–200 µL of neat silane into a small open vial. Place this vial inside the desiccator (do not drop silane on the samples).

-

Vacuum: Pump down the desiccator to <10 mbar to promote silane vaporization.

-

Incubation: Seal and leave for 1–2 hours . (Optional: Heat to 60°C to accelerate vapor pressure).

-

Curing: Remove samples and bake at 110°C for 30 mins . This converts hydrogen bonds to stable covalent siloxane bonds.

Protocol B: Anhydrous Liquid Deposition (The Legacy Method)